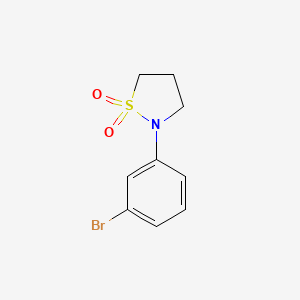

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

描述

Discovery and Development

The development of 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide can be traced through the broader evolution of sultam chemistry, which gained significant momentum in the late twentieth and early twenty-first centuries. The foundational work in isothiazolidine 1,1-dioxide chemistry was substantially advanced through research published in 2000, when investigators reported novel antiarthritic agents featuring the 1,2-isothiazolidine-1,1-dioxide skeleton, also known as the gamma-sultam framework. This seminal research demonstrated the potential of sultam derivatives as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase, establishing a crucial precedent for the pharmaceutical relevance of this chemical class.

The specific compound this compound, bearing the Chemical Abstracts Service registry number 71703-15-6, emerged from systematic exploration of substituted isothiazolidine derivatives. The inclusion of the 3-bromophenyl substituent represents a strategic modification designed to enhance the compound's biological activity profile through halogen substitution, a well-established medicinal chemistry approach for optimizing pharmacological properties. Research methodologies for synthesizing such compounds have evolved to include sophisticated techniques such as ring-closing metathesis, which has proven particularly effective for constructing sulfur heterocycles with potential pharmacological targets.

The compound's development was further accelerated by advances in library synthesis methodologies, as demonstrated in 2011 research that reported the construction of triazole-containing isothiazolidine 1,1-dioxide libraries utilizing one-pot multicomponent protocols. These synthetic advances have enabled rapid generation of diverse sultam derivatives, facilitating structure-activity relationship studies and the identification of compounds with enhanced biological profiles.

Significance in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, this compound occupies a distinctive position as a representative of five-membered heterocycles containing both sulfur and nitrogen atoms. The significance of this compound class extends beyond its structural novelty to encompass its role in advancing synthetic methodology and its potential applications in pharmaceutical research. The isothiazolidine framework represents a unique architectural motif that combines the electron-withdrawing properties of the sulfonyl group with the nucleophilic characteristics of the nitrogen atom, creating a versatile platform for chemical modification and biological interaction.

The heterocyclic significance of this compound is further emphasized by its role in demonstrating the utility of ring-closing metathesis reactions for constructing medium-sized sulfur heterocycles. Research conducted at the University of Kansas has shown that ring-closing metathesis can successfully generate six- to eleven-membered ring sulfur heterocycles, with isothiazolidine derivatives serving as important examples of this synthetic methodology. This work has contributed to the broader understanding of how ring-closing metathesis can be applied to construct diverse heterocyclic frameworks with potential pharmaceutical applications.

The compound's heterocyclic significance is also reflected in its incorporation into various library synthesis strategies. The development of multicomponent protocols for generating triazole-containing isothiazolidine 1,1-dioxide libraries has demonstrated the versatility of this heterocyclic framework as a scaffold for medicinal chemistry applications. These approaches have enabled the rapid synthesis of diverse compound collections, facilitating high-throughput screening and the identification of biologically active derivatives.

Classification as a Sultam Derivative

The classification of this compound as a sultam derivative places it within a well-defined chemical category characterized by specific structural and functional properties. Sultams are defined as cyclic sulfonamides in which the sulfur-nitrogen bond forms an integral part of the ring structure. This classification distinguishes sultams from their acyclic sulfonamide counterparts and imparts unique chemical and biological properties that have made them attractive targets for pharmaceutical research.

The sultam classification of this compound is further supported by its structural characteristics, which include the presence of a sulfonyl functional group integrated within the heterocyclic framework. This structural feature classifies the compound as both a sulfonamide, due to the sulfur-nitrogen bond, and a heterocycle, due to its ring structure. The gamma-sultam designation specifically refers to the five-membered ring configuration, distinguishing it from beta-sultams (four-membered rings) and delta-sultams (six-membered rings).

Recent comprehensive reviews of sultam chemistry have emphasized the growing importance of this compound class in drug discovery, noting their potential as anticancer, anti-inflammatory, antidiabetic, and antiviral agents. The sultam framework has demonstrated particular promise due to its ability to provide enhanced biological activity while potentially reducing the allergic responses associated with traditional acyclic sulfonamide drugs. This advantage stems from the absence of the arylamine group at the N4 position, which has been implicated in the severe allergic responses sometimes triggered by conventional sulfonamide medications.

Table 1: Physical and Chemical Properties of this compound

Table 2: Structural Identifiers and Alternative Names

| Identifier Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide |

| Primary Chemical Abstracts Service Name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide |

| Alternative Name 1 | This compound |

| Alternative Name 2 | N-(3-Bromophenyl)-1,3-propanesultam |

| Alternative Name 3 | 2-(3-Bromophenyl)-1λ6,2-thiazolidine-1,1-dione |

| Chemical Database Identifier | MFCD09933299 |

属性

IUPAC Name |

2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZFOXCQQCMSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501984 | |

| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71703-15-6 | |

| Record name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide, identified by the CAS number 71703-15-6, is a compound belonging to the isothiazolidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The presence of the bromophenyl group enhances its chemical properties and potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNO2S, with a molecular weight of approximately 276.15 g/mol. The structure features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is characteristic of isothiazolidines. The unique bromination at the phenyl position contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO2S |

| Molecular Weight | 276.15 g/mol |

| CAS Number | 71703-15-6 |

Antimicrobial Activity

Research has demonstrated that derivatives of isothiazolidines, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, suggesting their potential use as antimicrobial agents in clinical settings .

Antidiabetic Activity

A notable study explored the antidiabetic potential of related compounds through their inhibition of the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. The compound demonstrated promising inhibitory activity with an IC50 value comparable to established antidiabetic medications . This suggests that modifications to the isothiazolidine structure can enhance its efficacy against diabetes.

Anti-inflammatory Effects

The compound's interaction with enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases, indicates its potential as an anti-inflammatory agent. In vitro studies have shown that higher concentrations can lead to cytotoxic effects on certain cell lines, highlighting the need for careful dose management in therapeutic applications .

Study on α-Glucosidase Inhibition

In a study focused on the synthesis of various isothiazolidine derivatives, it was found that this compound exhibited significant α-glucosidase inhibition. The molecular docking studies revealed interactions with key residues in the enzyme's active site, contributing to its inhibitory effects .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using MTT assays on HepG2 cells. Results indicated that while lower concentrations were well-tolerated by cells, higher concentrations resulted in reduced cell viability. This underscores the importance of determining safe dosage levels for potential therapeutic use .

Summary of Biological Activities

科学研究应用

Medicinal Chemistry

Antidiabetic Activity:

Recent studies have highlighted the potential of 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide as a promising antidiabetic agent. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels. The compound exhibited significant inhibition with an IC50 value lower than that of standard drugs like acarbose .

Mechanism of Action:

The mechanism involves binding interactions with key residues in the active site of the enzyme. For instance, molecular docking studies revealed that the compound interacts with amino acids such as Asp327 and Tyr605, which are crucial for enzyme activity . This interaction profile suggests that further optimization of the compound could enhance its efficacy as an antidiabetic agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to create derivatives with varied biological activities. For example, derivatives containing different substituents on the aromatic ring have been synthesized and characterized for their pharmacological properties .

Table 1: Synthesis Pathways for Derivatives

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Reaction with sodium saccharin | Antidiabetic |

| 4-Hydroxy-N’-(1-phenylethylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide | Reflux with sodium methoxide | Moderate Antidiabetic |

| N-alkylated derivatives | Alkylation reactions | Varying activities |

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on this compound indicate moderate toxicity levels, which necessitate further investigation to establish safe dosage ranges for therapeutic use .

Future Research Directions

Given its promising biological activities, future research should focus on:

- Optimization of Structure: Modifying the compound's structure to enhance its selectivity and potency against α-glucosidase.

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Exploration of Other Biological Activities: Investigating potential applications in other therapeutic areas such as anti-inflammatory or antimicrobial activities.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings. For instance:

- A study published in Molecules demonstrated that structurally related isothiazolidines showed significant antidiabetic effects in both in vitro and in vivo models .

- Another research report indicated that modifications to the isothiazolidine scaffold led to enhanced activity against other metabolic disorders .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(3-bromophenyl)isothiazolidine 1,1-dioxide with structurally analogous compounds:

Purity and Commercial Availability

- The target compound (CAS 71703-15-6) is available at 98% purity , while analogs like 2-(4-bromophenyl)isothiazolidine 1,1-dioxide (CAS 71703-16-7) are sold at 96% purity .

- Aliphatic derivatives (e.g., tert-butyl, isopropyl) are generally cheaper due to simpler synthesis but lack aromatic conjugation for π-π interactions .

准备方法

General Synthetic Approaches for Isothiazolidine 1,1-dioxide Scaffolds

Cyclization of Sulfonamide Precursors

The fundamental approach to synthesizing isothiazolidine 1,1-dioxide compounds typically involves the cyclization of appropriate sulfonamide precursors. For the target compound, this would generally involve a sulfonamide derived from 3-bromoaniline. The synthesis pathway typically proceeds through a series of carefully controlled steps, beginning with the formation of key sulfonamide intermediates.

A generic synthetic route involves the reaction of 3-bromoaniline with appropriate sulfonylating agents to form the sulfonamide, followed by intramolecular cyclization to construct the five-membered isothiazolidine ring. Depending on the specific route, an oxidation step may be required to achieve the dioxide functionality if the initial cyclization produces a lower oxidation state sulfur heterocycle.

The cyclization step is particularly critical and often requires careful optimization of reaction conditions to achieve good yields and prevent side reactions. Factors such as temperature, solvent choice, and catalyst selection significantly impact the success of this transformation.

Ring-Closing Metathesis (RCM) Approaches

A more contemporary approach to isothiazolidine 1,1-dioxide scaffolds employs ring-closing metathesis (RCM) methodology. This strategy has been successfully applied to the rapid multi-gram scale synthesis of core dihydroisothiazole 1,1-dioxide scaffolds, which serve as versatile intermediates for further functionalization.

The process typically involves a 3-step sulfonylation, RCM, and functionalization protocol. For instance, in related syntheses, the addition of metathesis catalyst [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh; cat-B] in 5 equal portions of 0.5 mol% (total 2.5 mol%) every 30 minutes has been found to be crucial for maintaining high conversion in the RCM cyclization step.

This RCM-based approach has been particularly valuable in the construction of libraries of functionalized isothiazolidine 1,1-dioxides, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry applications.

One-Pot Multi-Component Protocols

One-pot multi-component protocols offer significant advantages in terms of efficiency, atom economy, and reduced purification steps. For isothiazolidine 1,1-dioxide derivatives, approaches such as one-pot click/aza-Michael or click/OACC esterification reactions have proven particularly effective.

A representative general procedure involves the initial preparation of a core dihydroisothiazole 1,1-dioxide scaffold, followed by subjecting this scaffold to a one-pot multi-component protocol with appropriate reagents. For example, in the synthesis of triazole-containing isothiazolidine 1,1-dioxides, the core scaffold can be reacted with a combination of amines and azides in a one-pot click/aza-Michael protocol.

This approach has been utilized to generate extensive libraries of structurally diverse isothiazolidine 1,1-dioxide derivatives. For instance, the one-pot, multi-component click/aza-Michael protocol has been employed for the generation of a 180-member triazole-containing isothiazolidine 1,1-dioxide library using various amines and azides.

Specific Synthesis of 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Key Starting Materials Selection

The synthesis of this compound requires careful selection of appropriate starting materials. The key components typically include:

- 3-Bromoaniline or 3-bromophenyl derivatives

- Suitable sulfonylating agents

- Cyclization promoters or catalysts

- Appropriate solvents and bases

The quality and purity of these starting materials significantly impact the overall efficiency of the synthesis and the purity of the final product.

Proposed Synthetic Routes

Based on the synthesis of related compounds and general principles of heterocyclic chemistry, several routes can be proposed for the preparation of this compound:

Direct Cyclization Approach

This approach involves the direct reaction of 3-bromoaniline with an appropriate sulfonyl chloride followed by cyclization. The general sequence includes:

- Reaction of 3-bromoaniline with a sulfonyl chloride (such as 3-chloropropane-1-sulfonyl chloride) under basic conditions to form the corresponding sulfonamide

- Intramolecular cyclization of the resulting sulfonamide, often promoted by bases like potassium carbonate

- Oxidation to the dioxide if necessary, depending on the oxidation state of the initial cyclization product

C-H Amination Strategy

A more advanced synthetic approach involves C-H amination methodology, which offers higher atom economy and potentially milder conditions. This approach is analogous to the synthesis of related compounds such as (S)-3-(2-Bromophenyl)isothiazolidine 1,1-dioxide, which has been prepared following a specific procedure at controlled temperature (40°C) and purified by flash silica gel chromatography.

Library Synthesis Adaptation

Drawing from established library synthesis approaches, the preparation might involve:

- Synthesis of a core dihydroisothiazole 1,1-dioxide scaffold via a multi-step process including sulfonylation and ring-closing metathesis

- Introduction of the 3-bromophenyl group through appropriate transformations such as aza-Michael addition

- Further functionalization or modification as needed

This approach is particularly valuable when multiple analogs are desired, as it allows for divergent synthesis from a common intermediate.

Detailed Procedure Based on One-Pot Click/Aza-Michael Protocol

A detailed procedure for the synthesis of this compound can be adapted from the general procedure used for related isothiazolidine 1,1-dioxide derivatives:

General Procedure A for one-pot click/aza-Michael protocol:

To a reaction vessel containing 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (50 mg, 0.32 mmol, 1 equiv.) is added copper(I) iodide (18.2 mg, 30 mol%), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 μL, 10 mol%), dry ethanol (0.64 mL, 0.5 M), 3-bromoaniline (0.38 mmol, 1.2 equiv.), and an appropriate azide (0.64 mmol, 2 equiv.). The reaction mixture is heated at 60°C for 12 hours. After cooling, the reaction mixture is filtered through silica gel SPE into pre-weighed bar-coded vials, washed with eluent (2 mL, ethyl acetate:methanol 95:5), and concentrated under reduced pressure. The crude product is then purified by automated preparative reverse phase HPLC (detected by mass spectroscopy).

This procedure offers several advantages, including:

- One-pot reaction, minimizing handling and potential losses

- Mild conditions (60°C, 12 hours)

- Simple workup and purification

- Potential for automation and library generation

Reaction Conditions Optimization

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound. Based on related syntheses, important parameters and their typical ranges are summarized in Table 1.

Table 1: Key Reaction Parameters for Isothiazolidine 1,1-dioxide Synthesis

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Solvent | Ethanol, methanol, dioxane, THF | Affects solubility, reactivity, and stability of intermediates |

| Temperature | 40-80°C | Higher temperatures accelerate cyclization but may promote side reactions |

| Reaction time | 2-12 hours | Dependent on substrate reactivity and reaction conditions |

| Base | Triethylamine, K₂CO₃, DBU | Influences deprotonation kinetics and cyclization efficiency |

| Catalyst | Cu(I), Pd(0), Lewis acids | Critical for specific transformations like click chemistry |

| Concentration | 0.1-1.0 M | Impacts reaction rate and selectivity |

The optimization process typically involves systematic variation of these parameters, often employing design of experiments (DoE) methodologies to efficiently identify optimal conditions.

Purification and Characterization

Purification Methods

After synthesis, this compound requires purification to remove byproducts, unreacted starting materials, and other impurities. Common purification methods and their characteristics are summarized in Table 2.

Table 2: Purification Methods for this compound

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Ethanol, ethyl acetate, or mixed solvents | Simple, scalable, high purity | May result in lower recovery |

| Flash column chromatography | Silica gel, gradient elution (e.g., hexanes/ethyl acetate) | Versatile, good resolution | More labor-intensive, solvent consumption |

| Preparative HPLC | C18 column, gradient elution (e.g., water/acetonitrile) | Very high purity, automated | Expensive, limited scale, specialized equipment |

The choice of purification method depends on factors such as the scale of synthesis, required purity, available equipment, and the nature of impurities present.

Characterization Data

Comprehensive characterization of this compound is essential for confirming its structure and purity. Table 3 summarizes key physical and spectroscopic data for this compound.

Table 3: Characterization Data for this compound

Additional characterization typically includes:

- ¹H NMR spectroscopy

- ¹³C NMR spectroscopy

- FTIR spectroscopy

- High-resolution mass spectrometry

- X-ray crystallography (when single crystals are available)

Comparative Analysis of Different Synthetic Approaches

Different synthetic approaches for this compound and related derivatives can be compared based on various criteria to determine the most suitable method for a particular application. Table 4 provides a comparative analysis of the major synthetic routes.

Table 4: Comparison of Synthetic Approaches for this compound

| Approach | Advantages | Limitations | Typical Yield Range | Suitable Scale |

|---|---|---|---|---|

| Direct Cyclization | Simple methodology, fewer steps, readily available reagents | May require harsh conditions, lower selectivity | 40-70% | Laboratory to kilogram |

| RCM Approach | Efficient for specific substitution patterns, high selectivity | Requires specialized catalysts, air-sensitive reagents | 60-85% | Laboratory to pilot |

| One-Pot Multi-component | Fewer isolation steps, higher atom economy, faster synthesis | May have compatibility issues with certain functional groups | 50-75% | Laboratory |

| C-H Amination | Site-selective, milder conditions, higher atom economy | Limited substrate scope, specialized catalysts required | 30-60% | Small laboratory |

The selection of the optimal synthetic approach depends on factors such as the desired scale, available equipment and expertise, cost considerations, and the specific requirements of the target application.

Recent Advances in Isothiazolidine 1,1-dioxide Synthesis

Recent years have witnessed significant advances in the synthesis of isothiazolidine 1,1-dioxide derivatives, including improved methodologies that could be applied to the preparation of this compound. Some notable developments include:

Green Chemistry Approaches

Researchers have explored more environmentally friendly approaches to the synthesis of heterocyclic compounds, including isothiazolidine 1,1-dioxide derivatives. These include:

Asymmetric Synthesis Methods

The development of asymmetric synthesis methods for isothiazolidine 1,1-dioxide derivatives has enabled access to enantiomerically pure compounds with potential advantages in biological applications. For example, the synthesis of (S)-3-(2-Bromophenyl)isothiazolidine 1,1-dioxide represents a stereoselective approach that could be adapted for the preparation of enantiomerically pure this compound.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the scalable and reproducible synthesis of heterocyclic compounds. The application of flow chemistry to the synthesis of isothiazolidine 1,1-dioxide derivatives offers several advantages, including:

- Improved heat and mass transfer

- Better control of reaction parameters

- Enhanced safety for hazardous reagents

- Facile scale-up without significant reoptimization

常见问题

Q. Key Variables :

- Catalyst Choice : Copper(I) iodide improves coupling efficiency for aryl bromides .

- Purification : HPLC with C18 columns and gradient elution (e.g., H₂O-MeCN) is critical for isolating high-purity products .

Basic: How is the structural characterization of this compound performed?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify the bromophenyl substituent (e.g., aromatic protons at δ 7.3–7.8 ppm) and sulfone group (δ 44–45 ppm for S-connected carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] calculated for C₉H₉BrN₂O₂S: 313.20; observed: 313.22) .

- X-ray Crystallography : Resolves the planar isothiazolidine ring and bromine substituent geometry, critical for structure-activity relationship (SAR) studies .

Advanced: What mechanistic insights explain the biological activity of this compound in antiviral and antidiabetic research?

Answer:

- Hepatitis B Capsid Inhibition : The bromophenyl group enhances hydrophobic interactions with capsid proteins, while the sulfone moiety disrupts viral assembly via hydrogen bonding (confirmed via molecular docking and SPR binding assays) .

- Antidiabetic Applications : Acts as a cryptochrome inhibitor, modulating circadian rhythm proteins linked to glucose metabolism. In vitro assays (e.g., HEK293 cells transfected with CRY1/2) show IC₅₀ values <10 µM .

Q. Experimental Design :

- Target Validation : siRNA knockdown of cryptochrome genes to confirm on-target effects .

- Dose-Response : Use hepatic cell lines (e.g., HepG2) to assess glucose uptake via fluorescent 2-NBDG assays .

Advanced: How does the 3-bromophenyl substituent influence the reactivity and stability of isothiazolidine 1,1-dioxide derivatives?

Answer:

- Electronic Effects : The electron-withdrawing bromine atom increases sulfone electrophilicity, enhancing nucleophilic substitution reactivity (e.g., with amines or thiols) .

- Steric Hindrance : The bulky bromophenyl group reduces ring-opening reactions under basic conditions, improving stability in biological buffers (pH 7.4) .

- Comparative Studies : Analogues without bromine (e.g., 2-phenyl derivatives) show 50% lower metabolic stability in liver microsome assays .

Advanced: What strategies resolve contradictions in reported biological activities of bromophenyl-isothiazolidine derivatives across studies?

Answer:

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., antiviral vs. antidiabetic activity) may arise from cell-type specificity. Use isogenic cell lines and standardized protocols (e.g., NIH/3T3 for cytotoxicity vs. primary hepatocytes for metabolic activity) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., dehalogenated products) that contribute to off-target effects .

Q. Case Study :

- Hepatitis B Inhibitors : Discrepancies in EC₅₀ values (~0.5–5 µM) correlate with capsid protein isoform expression (genotype B vs. C) .

Advanced: How is this compound integrated into rapamycin derivatives for immunomodulation?

Answer:

- Conjugation Chemistry : The sulfone group reacts with rapamycin’s C42 hydroxyl via Mitsunobu conditions (DIAD, PPh₃) to form ether-linked prodrugs. This enhances solubility and mTOR binding affinity (Kd improved from 12 nM to 3 nM) .

- In Vivo Testing : Murine models show prolonged half-life (t₁/₂ = 8 hr vs. 2 hr for rapamycin) due to reduced CYP3A4 metabolism .

Basic: What are the storage and handling protocols for this compound?

Answer:

- Storage : Desiccate at 0–6°C under argon to prevent sulfone hydrolysis .

- Safety : Use PPE (gloves, goggles) due to irritant properties (LD₅₀ >500 mg/kg in rats; non-mutagenic in Ames tests) .

Advanced: What computational methods predict the pharmacokinetic profile of bromophenyl-isothiazolidine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。